molecular formula C13H25NO2 B6340299 tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate CAS No. 1221341-96-3

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate

Cat. No. B6340299
CAS RN: 1221341-96-3
M. Wt: 227.34 g/mol
InChI Key: HKHKVMSWNAZYCV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate” is a chemical compound with the empirical formula C11H21NO2 . It is a solid substance . The SMILES string representation of this compound is O=C(OC©©C)CNC1CCCC1 .

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate: is utilized in organic synthesis as a building block for more complex molecules. Its tert-butyl group can be easily removed under acidic conditions, making it a versatile intermediate for synthesizing a variety of cyclopentyl-containing compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals that target the central nervous system. The cyclopentylamine moiety is a common feature in molecules with potential anxiolytic and antidepressant activities .

Material Science

The tert-butyl group imparts steric bulk, which can be exploited in material science to create polymers with unique properties such as increased thermal stability or altered solubility profiles .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. The tert-butyl ester acts as a protective group that can be selectively removed to reveal functional groups for further conjugation steps .

Catalysis

In catalysis research, tert-Butyl 3-(cyclopentylamino)-2-methylpropanoate can be used to synthesize ligands for metal catalysts. The cyclopentylamine moiety can coordinate to metals, influencing the reactivity and selectivity of the catalyst system .

Agrochemical Research

The compound finds applications in agrochemical research for the development of new herbicides and pesticides. The tert-butyl ester is a common motif in agrochemicals due to its resistance to hydrolysis, providing longer-lasting effects .

properties

IUPAC Name

tert-butyl 3-(cyclopentylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-10(12(15)16-13(2,3)4)9-14-11-7-5-6-8-11/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKVMSWNAZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cyclopentylamino)-2-methylpropanoate

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